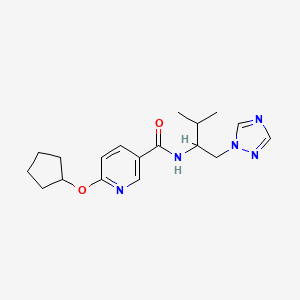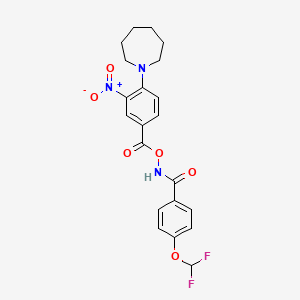
N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC).
Aplicaciones Científicas De Investigación
N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide has been extensively studied in preclinical and clinical trials for its efficacy in the treatment of NSCLC. It has shown promising results in patients with EGFR-mutant NSCLC who have developed resistance to first-generation EGFR TKIs. N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide has also been studied in combination with other drugs, such as immune checkpoint inhibitors, to enhance its anti-tumor activity.
Mecanismo De Acción
N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide specifically targets EGFR with T790M mutation, which is a common mechanism of resistance to first-generation EGFR TKIs. It irreversibly binds to the ATP-binding site of the mutant EGFR, inhibiting its activity and leading to cell death.
Biochemical and Physiological Effects:
N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide has been shown to effectively inhibit the growth of EGFR-mutant NSCLC cells in vitro and in vivo. It has also been shown to have a favorable safety profile, with fewer side effects compared to first-generation EGFR TKIs. However, it may cause QT prolongation, a potentially life-threatening condition that affects the heart's electrical activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide is a valuable tool for studying the molecular mechanisms of EGFR-mutant NSCLC and developing new therapies for this disease. Its irreversible binding to mutant EGFR makes it a potent inhibitor, and its favorable safety profile allows for higher doses to be used in preclinical studies. However, its specificity for T790M-mutant EGFR limits its use in studying EGFR wild-type or other EGFR mutations.
Direcciones Futuras
There are several future directions for the development and application of N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide. One direction is the development of combination therapies that enhance its anti-tumor activity and overcome resistance mechanisms. Another direction is the investigation of its potential in other EGFR-mutant cancers, such as head and neck cancer. Additionally, the development of biomarkers for patient selection and monitoring of treatment response will improve the clinical utility of N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide.
Métodos De Síntesis
N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide is synthesized using a multi-step process. The first step involves the synthesis of 4-(difluoromethoxy)benzoic acid, which is then converted to 4-(difluoromethoxy)benzoyl chloride. The second step involves the synthesis of N-(4-aminobutyl)-3-nitrobenzamide, which is then converted to N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide through a coupling reaction with the benzoyl chloride.
Propiedades
IUPAC Name |
[[4-(difluoromethoxy)benzoyl]amino] 4-(azepan-1-yl)-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O6/c22-21(23)31-16-8-5-14(6-9-16)19(27)24-32-20(28)15-7-10-17(18(13-15)26(29)30)25-11-3-1-2-4-12-25/h5-10,13,21H,1-4,11-12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDMSYGNYSYGPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)ONC(=O)C3=CC=C(C=C3)OC(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(azepan-1-yl)-3-nitrobenzoyl)oxy)-4-(difluoromethoxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2898486.png)
![(E)-3-[1-(benzenesulfonyl)indol-5-yl]-N-hydroxyprop-2-enamide](/img/structure/B2898487.png)
![2,3-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2898488.png)
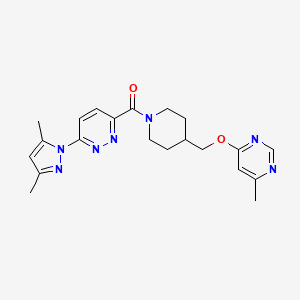
![N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2898490.png)
![(2Z)-8-(3,4-dimethoxybenzyl)-2-(pyridin-4-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2898491.png)
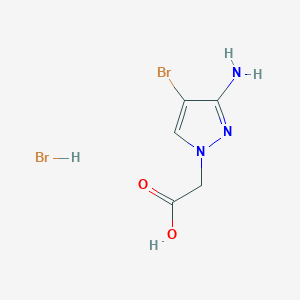
![Methyl 2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2898493.png)
![(Z)-2-(furan-2-ylmethylene)-8-(2-methoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2898498.png)
![N-[(2-Cyclopropylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2898502.png)
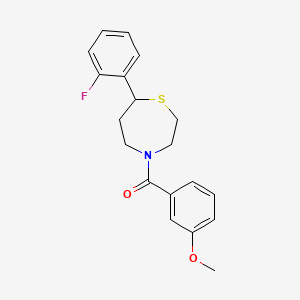
![N-(3-methoxybenzyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2898505.png)
